molecular formula C11H11N3O2 B1510465 methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1346809-15-1

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1510465
CAS No.: 1346809-15-1
M. Wt: 217.22 g/mol
InChI Key: MEYCNTRPZNJCBA-UHFFFAOYSA-N
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Description

Methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the empirical formula C4H5N3O2 . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Synthesis Analysis

The synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate involves hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .


Chemical Reactions Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of various nucleoside analogues .


Physical and Chemical Properties Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate has a molecular weight of 127.10 . Its melting point is between 196-199 °C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 283.9±23.0 °C at 760 mmHg, and a flash point of 125.5±22.6 °C .

Scientific Research Applications

Catalyst Activation and Transfer Hydrogenation

The research on methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate has found applications in the field of catalysis, particularly in the activation of catalysts and transfer hydrogenation processes. Studies have shown the synthesis of complexes using 1-benzyl-4-((phenylthio/phenylseleno)methyl)-1H-1,2,3-triazole and their effectiveness as catalysts in oxidation and transfer hydrogenation of alcohols and carbonyl compounds. These complexes exhibit a pseudo-octahedral "piano-stool" arrangement around metal centers and have been explored for their catalytic activities in various oxidation and hydrogenation reactions (Saleem et al., 2014).

Structural and Donor Site Dependent Catalytic Oxidation

Additionally, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, have been investigated for their structural and donor site-dependent catalytic oxidation and transfer hydrogenation properties. The research emphasizes the influence of the nitrogen involved in coordination with Ru on the efficiency of catalytic processes, indicating a higher efficiency when N(2) of the triazole is involved in coordination (Saleem et al., 2013).

Antimicrobial Agents

A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. The study involves condensing methyl benzoate and methyl salicylate with various substituents, leading to compounds that exhibit promising activities against different bacterial and fungal strains. This research suggests the potential of this compound derivatives as antimicrobial agents (Sahoo et al., 2010).

Supramolecular Interactions

The supramolecular interactions of 1,2,3-triazoles have been extensively studied, highlighting their versatile applications beyond click chemistry. The research details how 1H-1,2,3-triazoles and their derivatives engage in diverse supramolecular interactions, enabling applications in coordination chemistry, anion recognition, catalysis, and photochemistry. The study underscores the unique combination of facile accessibility via click chemistry and the rich supramolecular chemistry of 1,2,3-triazoles (Schulze & Schubert, 2014).

Safety and Hazards

Methyl-1H-1,2,4-triazole-3-carboxylate is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Given the importance of the triazole scaffold, the synthesis of compounds like methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate has attracted much attention . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it a promising compound for future research and development in various fields, including medicinal chemistry.

Properties

IUPAC Name

methyl 1-benzyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCNTRPZNJCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736229
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-15-1
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 1,2,4-triazole-2-carboxylate (6.89 g, 54.2 mmole), benzyl bromide (7.7 mL, 65.0 mmol) and potassium carbonate (11.24 g, 81.3 mmol) in acetonitrile (100 mL) was refluxed overnight. The solution was then filtered and concentrated to a residue. The residue was dissolved in diethyl ether. The solution washed with 1N sodium hydroxide one time and water one time, and then dried over MgSO4. The solution was filtered and concentrated to yield 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester as a brown oil, which was used in next step without further purification.
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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